(R)-3-(3-Fluorophenoxy)butanoic acid

Description

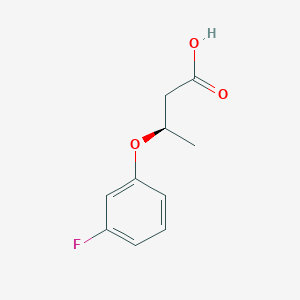

(R)-3-(3-Fluorophenoxy)butanoic acid is a chiral carboxylic acid featuring a 3-fluorophenoxy substituent at the third carbon of its butanoic acid backbone. For instance, substituted phenylpropionic and butanoic acid derivatives are frequently explored for their bioactivity, particularly in anti-inflammatory applications . The (R)-enantiomer’s configuration may enhance target specificity, as enantioselectivity is critical in drug design . The compound’s molecular formula is inferred as C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol, calculated based on its structure.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

(3R)-3-(3-fluorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1 |

InChI Key |

KSEGLWDXBRQLSR-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC(=O)O)OC1=CC(=CC=C1)F |

Canonical SMILES |

CC(CC(=O)O)OC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Fluorophenoxy)butanoic acid typically involves the reaction of 3-fluorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-fluorophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Fluorophenoxy)butanoic acid may involve large-scale esterification processes using flow reactors to enhance efficiency and scalability. The use of continuous flow microreactors allows for better control over reaction parameters, leading to a more sustainable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Fluorophenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-fluorophenoxy)butanone, while reduction could produce 3-(3-fluorophenoxy)butanol.

Scientific Research Applications

®-3-(3-Fluorophenoxy)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-(3-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (R)-3-(3-Fluorophenoxy)butanoic acid, highlighting differences in substituents, molecular properties, and applications:

Functional Group Impact on Physicochemical Properties

- Phenoxy vs. Alkyl Substituents: The 3-fluorophenoxy group in the target compound enhances lipophilicity compared to alkyl-substituted analogs like 3-methylbutanoic acid. This likely improves membrane permeability, a key factor in drug bioavailability .

- Chirality: The (R)-configuration distinguishes it from racemic mixtures (e.g., trifluoro-hydroxybutanoic acid in ), where enantiomers exhibit divergent biological activities .

- Ester vs. Acid Forms: Ethyl 3-hydroxy-butanoate’s ester moiety reduces volatility and acidity compared to free acids, altering odor profiles in ripening fruits .

Research Findings and Data Gaps

- Structural-Activity Relationships (SAR): Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to non-fluorinated analogs, though direct data are absent in the evidence.

- Synthetic Challenges: The 3-fluorophenoxy group’s steric bulk could complicate resolution methods, necessitating optimized chiral catalysts .

- Unanswered Questions: The provided evidence lacks pharmacokinetic or toxicity data for this compound, highlighting a need for targeted studies.

Biological Activity

(R)-3-(3-Fluorophenoxy)butanoic acid is a chiral compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : Approximately 218.22 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents (e.g., DMSO, ethyl acetate), less soluble in water

- Melting Point : 60°C to 62°C

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its fluorinated structure enhances lipophilicity, potentially increasing bioavailability and efficacy in biological systems. The compound has been explored for its roles in anti-inflammatory responses and as a potential herbicide.

Key Biological Activities

- Anti-inflammatory Effects : Studies have shown that compounds similar to this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Metabolic Regulation : The compound may influence metabolic pathways, which could be beneficial in conditions related to metabolic disorders.

- Pharmacokinetics : Its interactions with metabolic enzymes may affect the pharmacokinetics of drugs synthesized from it, impacting their efficacy and safety profiles.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 3-(2-Fluorophenoxy)propionic acid | 2967-72-8 | 0.90 | Shorter carbon chain; used in similar applications |

| 2-(2-Fluorophenoxy)acetic acid | 348-10-7 | 0.81 | Acetic acid derivative; broader applications |

| 3-(3-Fluorophenoxy)propionic acid | 133077-42-6 | 0.90 | Different fluorine positioning; similar uses |

| 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 | 0.75 | Methoxy group adds different properties |

Case Study: Anti-inflammatory Properties

A study conducted by Sadiq ur Rehman et al. explored the synthesis and biological activity of organotin(IV) derivatives of (E)-3-(3-fluorophenyl)-2-phenyl-2-propenoic acid, revealing significant anti-inflammatory properties. The research highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases .

Research Findings on Metabolic Pathways

In another research effort, the effects of this compound on specific metabolic enzymes were analyzed. The findings indicated that the compound could enhance the activity of certain enzymes involved in lipid metabolism, which may lead to therapeutic benefits for metabolic syndrome patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.